Benzene-1,4-disulfonic acid (CAS: 31375-02-7) is a highly acidic, diprotic aromatic sulfonic acid characterized by its rigid para-substituted geometry. In industrial and advanced laboratory procurement, it is primarily sourced as a high-performance structural linker for metal-organic frameworks (MOFs), a bifunctional dopant for conductive polymers, and a critical precursor for solid polymeric single Li-ion conductors (SPSLICs) [1]. Its dual-site acidity and exceptional thermal stability make it a foundational building block in materials synthesis where standard monoprotic acids or weakly acidic carboxylate analogs fail to meet processability or performance thresholds[2].
Substituting 1,4-BDSA with common monoprotic acids (such as p-toluenesulfonic acid) or weak diprotic analogs (like terephthalic acid, TPA) fundamentally compromises material performance and processability. In MOF synthesis, replacing 1,4-BDSA with TPA drastically reduces precursor reactivity and lowers the thermal decomposition threshold of the resulting framework by up to 200°C[1]. In electrochemical applications, monoprotic alternatives fail to provide the dual-site anchoring necessary to immobilize anions, leading to dopant leaching and reduced transference efficiency [2]. Furthermore, substitution with its meta-isomer, 1,3-benzenedisulfonic acid, alters the bridging angle from a linear 180° to a bent 120°, disrupting the predictable 1D or 3D topologies required for precise pore engineering in coordination polymers [3].
Replacing standard carboxylate linkers with 1,4-BDSA drastically improves the thermal robustness of the resulting frameworks. For example, substituting terephthalic acid (TPA) with 1,4-BDSA in copper-based MOFs increases the thermal decomposition threshold from approximately 200°C to 400°C[1].
| Evidence Dimension | Thermal decomposition onset |
| Target Compound Data | ~400°C (Cu-BDS) |
| Comparator Or Baseline | ~200°C (Cu-TPA) |
| Quantified Difference | 200°C increase in thermal stability |
| Conditions | Anhydrous copper-based MOFs post-dehydration |
Allows buyers to deploy MOF materials in high-temperature gas separation or catalytic environments where standard carboxylate frameworks would rapidly degrade.
1,4-BDSA is approximately six orders of magnitude more acidic than its carboxylate analog, terephthalic acid (TPA)[1]. This extreme acidity allows it to react readily with less reactive, weakly basic inorganic precursors (such as malachite or basic metal carbonates) during bulk or Atomic/Molecular Layer Deposition (ALD/MLD) processes[1].
| Evidence Dimension | Relative acidity / pKa difference |
| Target Compound Data | Highly acidic diprotic sulfonate |
| Comparator Or Baseline | Terephthalic acid (TPA) |
| Quantified Difference | ~10^6 times more acidic |
| Conditions | Aqueous or solvothermal precursor solutions |
Enables manufacturers to use cheaper, safer, or less reactive metal precursors without sacrificing reaction yields or film growth rates.
When used to synthesize dilithium-1,4-benzenedisulfonate (Li-BDS) thin films via ALD/MLD, the immobilized sulfonate anions of 1,4-BDSA create a solid polymeric single Li-ion conductor (SPSLIC). Unlike standard liquid electrolytes or mobile salts that suffer from low lithium transference numbers, the immobilized 1,4-BDSA matrix yields a transference number approaching unity [1].
| Evidence Dimension | Lithium transference number |
| Target Compound Data | Transference number closer to 1.0 (immobilized anions) |
| Comparator Or Baseline | Standard liquid electrolytes (t+ ~0.3-0.5) |
| Quantified Difference | Near-unity transference vs partial mobility |
| Conditions | Li-BDS thin films deposited via ALD/MLD |
Prevents destructive concentration gradients and dendritic growth during lithium plating and stripping in next-generation solid-state batteries.
The strict 180° para-substitution of 1,4-BDSA enforces a rigid linear bridging geometry in coordination polymers, unlike its meta-substituted analog, 1,3-benzenedisulfonic acid, which forces a 120° bent coordination [1]. This linear geometry is critical for directing the assembly of predictable 1D pillared chains or 3D cubic networks rather than lower-dimensionality bent structures [1].
| Evidence Dimension | Bridging angle in coordination networks |
| Target Compound Data | 180° (linear geometry) |
| Comparator Or Baseline | 1,3-benzenedisulfonic acid (120° bent geometry) |
| Quantified Difference | 60° difference in coordination angle |
| Conditions | Solvothermal synthesis of metal coordination polymers |
Provides material scientists with the precise geometric predictability required to engineer specific pore sizes and topologies for targeted molecular sieving.
Ideal for Atomic/Molecular Layer Deposition (ALD/MLD) and solvothermal synthesis of robust metal-organic frameworks where thermal stability up to 400°C is strictly required, outperforming standard carboxylate linkers[1].
Serves as a critical precursor for solid polymeric single Li-ion conductors (SPSLICs). The immobilized sulfonate matrix yields a lithium transference number approaching unity, preventing dendritic growth during battery cycling [1].
The optimal choice for synthesizing predictable 1D pillared or 3D network coordination polymers, as its strict 180° linear geometry cannot be replicated by bent meta-substituted analogs [2].
Corrosive